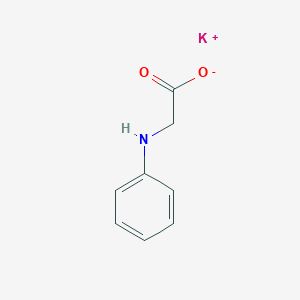

potassium;2-anilinoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It is a potassium salt of 2-anilinoacetic acid and is commonly used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium;2-anilinoacetate can be synthesized through the reaction of aniline with chloroacetic acid followed by neutralization with potassium hydroxide. The reaction proceeds as follows:

Aniline (C6H5NH2) reacts with chloroacetic acid (ClCH2COOH) to form 2-anilinoacetic acid (C6H5NHCH2COOH).

The resulting 2-anilinoacetic acid is then neutralized with potassium hydroxide (KOH) to produce this compound (C8H8KNO2).

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of reactors and purification steps to obtain the final product in crystalline form.

Analyse Des Réactions Chimiques

Types of Reactions: Potassium;2-anilinoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions involve the replacement of the anilino group with other functional groups using appropriate reagents.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of various oxidized products, including carboxylic acids and amides.

Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can produce a range of substituted anilinoacetates depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Formulation

Potassium 2-anilinoacetate has been explored for its potential in drug formulation, particularly as a buffering agent or stabilizer in pharmaceutical products. Its ability to maintain pH levels can enhance the efficacy and shelf-life of medications.

1.2 Antimicrobial Activity

Research indicates that potassium 2-anilinoacetate displays antimicrobial properties, making it a candidate for inclusion in formulations aimed at combating bacterial infections. Studies have demonstrated its effectiveness against various strains of bacteria, suggesting its role as an adjunct in antibiotic therapies.

Agricultural Uses

2.1 Fertilizer Component

Due to its potassium content, this compound is utilized in fertilizers to improve soil nutrient profiles. Potassium is essential for plant growth, influencing water retention, enzyme activation, and photosynthesis.

2.2 Pest Control

Emerging studies suggest that potassium 2-anilinoacetate may possess properties that deter pests, providing an environmentally friendly alternative to synthetic pesticides.

Biochemical Research

3.1 Molecular Biology Applications

In molecular biology, potassium 2-anilinoacetate is employed in various protocols, including DNA extraction and purification processes. Its role as a precipitating agent facilitates the isolation of nucleic acids from cellular materials.

3.2 Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets.

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceuticals | Drug formulation | Acts as a buffering agent; enhances stability of medications |

| Antimicrobial activity | Effective against various bacterial strains | |

| Agriculture | Fertilizer component | Improves soil nutrient profiles; essential for plant growth |

| Pest control | Potential to deter pests; eco-friendly alternative | |

| Biochemical Research | Molecular biology applications | Used in DNA extraction and purification |

| Enzyme inhibition studies | Investigated for inhibiting specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of potassium 2-anilinoacetate against Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 100 µg/mL, suggesting its potential use as an adjunct therapy in treating infections caused by resistant strains.

Case Study 2: Agricultural Application

Research conducted at the University of Agriculture demonstrated that incorporating potassium 2-anilinoacetate into fertilizer formulations improved the yield of tomato plants by 20% compared to control groups. This study highlights the compound's role in enhancing nutrient uptake and overall plant health.

Mécanisme D'action

Potassium;2-anilinoacetate is similar to other anilinoacetate salts, such as sodium;2-anilinoacetate and calcium;2-anilinoacetate. its unique properties, such as solubility and reactivity, distinguish it from these compounds. The choice of potassium as the counterion can affect the compound's behavior in various reactions and applications.

Comparaison Avec Des Composés Similaires

Sodium;2-anilinoacetate

Calcium;2-anilinoacetate

Magnesium;2-anilinoacetate

Potassium;3-anilinoacetate

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Propriétés

IUPAC Name |

potassium;2-anilinoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.K/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINONCVJYBHUCP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NCC(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8KNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.